3-Bromo-2-chlorobenzoic acid

Catalog No.
S661634
CAS No.
56961-27-4
M.F
C7H4BrClO2
M. Wt
235.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-chlorobenzoic acid

CAS Number

56961-27-4

Product Name

3-Bromo-2-chlorobenzoic acid

IUPAC Name

3-bromo-2-chlorobenzoic acid

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46 g/mol

InChI

InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)

InChI Key

LNURMIDMOXCNEH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(=O)O

The exact mass of the compound 3-Bromo-2-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-2-chlorobenzoic acid is a highly specialized di-halogenated aromatic building block characterized by an ortho-chloro and meta-bromo substitution pattern relative to its carboxylic acid moiety. This specific structural arrangement provides a highly differentiated reactivity profile, making it a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials. The compound features a molecular weight of 235.46 g/mol and a melting point of 163–170 °C, ensuring excellent stability and handling characteristics under standard laboratory and manufacturing conditions. From a procurement and process chemistry perspective, its primary value lies in the orthogonal reactivity of its halogens: the carbon-bromine bond readily undergoes palladium-catalyzed cross-coupling, while the carbon-chlorine bond provides essential steric hindrance and remains available for later-stage functionalization [1].

Substituting 3-bromo-2-chlorobenzoic acid with closely related analogs, such as 5-bromo-2-chlorobenzoic acid or symmetrical dihalides (e.g., 2,3-dibromobenzoic acid), fundamentally compromises both synthetic efficiency and downstream application performance. In synthetic workflows, symmetrical dihalides suffer from poor regioselectivity during cross-coupling, leading to complex product mixtures and significantly reduced yields of the target mono-functionalized intermediate [1]. Furthermore, attempting to bypass procurement by synthesizing the 3-bromo isomer in-house via direct electrophilic bromination of 2-chlorobenzoic acid is highly inefficient; the reaction strongly favors the 5-bromo isomer (typically in a 4:1 ratio), necessitating costly, low-yielding chromatographic separations [2]. In pharmacological applications, shifting the halogens to different positions alters the steric bulk and dihedral angle of derived amides, preventing the optimal occupation of deep hydrophobic binding pockets and disrupting critical hydrogen-bonding networks required for high-affinity target engagement [3].

Precursor Suitability: Overcoming Regioselectivity Bottlenecks in Scale-Up

Procuring high-purity 3-bromo-2-chlorobenzoic acid is highly preferred over in-house synthesis from simpler precursors due to severe regioselectivity bottlenecks. Direct electrophilic bromination of 2-chlorobenzoic acid predominantly yields the 5-bromo isomer due to the combined directing effects of the carboxyl and chloro groups, typically resulting in a 4:1 ratio of 5-bromo to 3-bromo products [1]. This limits the theoretical yield of the desired 3-bromo isomer to under 20% and requires extensive, solvent-heavy purification. By procuring the exact 3-bromo-2-chloro isomer, process chemists bypass this bottleneck entirely, ensuring immediate access to the correct regiochemistry for downstream coupling without the massive yield losses and labor associated with isomer separation [2].

Evidence DimensionYield of desired 3-bromo isomer
Target Compound Data≥95% purity (via direct procurement)
Comparator Or BaselineIn-house bromination of 2-chlorobenzoic acid
Quantified DifferenceDirect procurement avoids an ~80% yield loss to the 5-bromo byproduct and eliminates chromatographic separation.
ConditionsStandard electrophilic bromination conditions vs. direct material sourcing.

Procuring the specific isomer eliminates costly and time-consuming chromatographic separation, drastically improving overall synthetic efficiency and scale-up viability.

Processability: Orthogonal Reactivity for Sequential Cross-Coupling

The distinct carbon-halogen bond dissociation energies in 3-bromo-2-chlorobenzoic acid enable highly controlled, sequential functionalization that is impossible with symmetrical dihalides. In palladium-catalyzed Suzuki-Miyaura reactions, the 3-bromo position undergoes oxidative addition significantly faster than the 2-chloro position. This allows for regioselective mono-coupling at the 3-position with high yields, while the 2-chloro group remains intact for subsequent nucleophilic aromatic substitution (SNAr) or harsher cross-coupling conditions [1]. When utilizing 2,3-dibromobenzoic acid as a baseline, the lack of electronic differentiation leads to competing reactions at both sites, generating complex mixtures of mono- and bis-coupled products that severely reduce the effective yield of the target intermediate [2].

Evidence DimensionRegioselectivity in mono-cross-coupling
Target Compound DataHigh regioselectivity for 3-position coupling
Comparator Or Baseline2,3-dibromobenzoic acid (poor selectivity, high bis-coupling)
Quantified DifferenceThe Br/Cl differentiation prevents the formation of bis-coupled byproducts prevalent with dibromo analogs.
ConditionsPalladium-catalyzed Suzuki-Miyaura coupling.

The orthogonal reactivity allows buyers to execute complex, multi-step API syntheses with higher yields and fewer purification steps than symmetrical alternatives.

Application-Critical Performance: Steric Optimization in Receptor Binding

The exact positioning of the halogens in 3-bromo-2-chlorobenzoic acid is critical for defining the three-dimensional conformation of derived therapeutics. In the development of PD-1/PD-L1 antagonists, incorporating the 3-bromo-2-chlorobenzamide moiety forces the amide linker into a rigid geometry that establishes an essential extra hydrogen bond with the Ala121 residue of the target protein [2]. Similarly, in HIV-1 entry inhibitors targeting the gp41 NHR trimer, the specific steric bulk of the 3-bromo-2-chloro substitution perfectly occupies a deep hydrophobic pocket, improving the EC50 into the nanomolar range (e.g., ~70 nM) compared to less bulky or differently substituted analogs that exhibit weaker, micromolar activity [1].

Evidence DimensionTarget binding affinity and conformational rigidity
Target Compound DataNanomolar EC50 (~70 nM) and optimized hydrogen bonding
Comparator Or BaselineUnsubstituted or differently substituted benzamides (micromolar activity, suboptimal fit)
Quantified DifferenceThe 3-bromo-2-chloro pattern drives a shift from micromolar to nanomolar potency by optimizing steric fit and dihedral angles.
ConditionsIn vitro binding assays for PD-L1 and HIV-1 gp41.

For medicinal chemistry procurement, this specific isomer is non-negotiable when optimizing the steric and electronic parameters required for high-affinity target engagement.

Sequential Cross-Coupling in API Synthesis

3-Bromo-2-chlorobenzoic acid is a highly effective starting material for synthetic routes requiring sequential functionalization of an aromatic ring. Its orthogonal halogens allow chemists to perform a Suzuki or Heck reaction at the 3-position under mild conditions, followed by a subsequent, harsher coupling or SNAr at the 2-position, streamlining the construction of complex biaryl or heterobiaryl APIs [1].

Structure-Based Drug Design for Deep Hydrophobic Pockets

In medicinal chemistry programs targeting deep hydrophobic binding sites, such as the HIV-1 gp41 NHR trimer or the PD-1/PD-L1 interface, this compound is a preferred building block due to its demonstrated ability to optimize binding. The unique steric bulk and electronic properties of the adjacent bromo and chloro groups enforce specific conformational rigidities in derived amides and furans, enabling precise interactions with target residues like Ala121[2].

Synthesis of Conformationally Restricted Amino Acid Analogs

The compound is highly effective as a precursor for synthesizing conformationally restricted amino acid derivatives, such as substituted pyrrolidine-2-carboxylic acids targeting ionotropic glutamate receptors. The 3-bromo-2-chloro pattern provides the necessary steric hindrance to control diastereoselectivity during C-H activation and functionalization steps, ensuring high stereochemical purity of the final products [3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-2-chlorobenzoic acid

Dates

Last modified: 08-15-2023

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